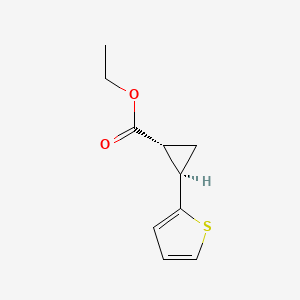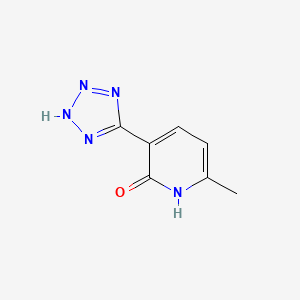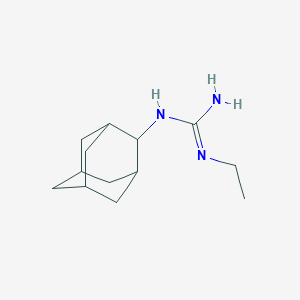![molecular formula C6H9N3O2S B6597209 2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole CAS No. 113296-57-4](/img/structure/B6597209.png)
2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole
Übersicht
Beschreibung
2-Methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole (NMI) is a heterocyclic nitroimidazole compound that is widely used in scientific research due to its interesting biochemical and physiological effects. This article will provide an overview of NMI, including its synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Wirkmechanismus
2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole is a nitroimidazole compound that is capable of forming a covalent bond with the heme group of enzymes. This covalent bond results in the inhibition of the enzyme's activity. This compound is also capable of forming a non-covalent bond with the heme group, which can result in the inhibition of the enzyme's activity as well.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. This compound has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been found to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of applications. Additionally, this compound is relatively stable and has a relatively long shelf life. However, there are some limitations to its use in laboratory experiments. For example, this compound is a highly reactive compound, which can make it difficult to handle and store. Additionally, this compound can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole. For example, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further research could be conducted to explore the potential applications of this compound in the development of novel antibacterial agents. Finally, further research could be conducted to explore the potential applications of this compound in the development of novel fluorescent probes for imaging and tracking of bioactive molecules.
Synthesemethoden
2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole can be synthesized in a three-step process. The first step involves the reaction of 2-methyl-1-nitro-1H-imidazole with methylsulfanylmethyl chloride to form an intermediate. This intermediate is then reacted with sodium hydroxide to form this compound with a yield of approximately 50%. The final step involves the purification of the this compound by recrystallization from aqueous ethanol.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole has a wide range of scientific research applications, including its use as a fluorescent probe for imaging and tracking of bioactive molecules, as an inhibitor of the enzyme cyclooxygenase-2, and as a bioprobe for studying the structure and dynamics of enzymes. This compound has also been used in a variety of other research applications, such as in the study of protein-protein interactions and in the development of novel antibacterial agents.
Eigenschaften
IUPAC Name |
2-methyl-1-(methylsulfanylmethyl)-5-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-5-7-3-6(9(10)11)8(5)4-12-2/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHKNZUYTCJTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CSC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548141 | |
| Record name | 2-Methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113296-57-4 | |
| Record name | 2-Methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide](/img/structure/B6597129.png)












